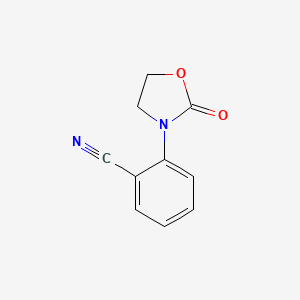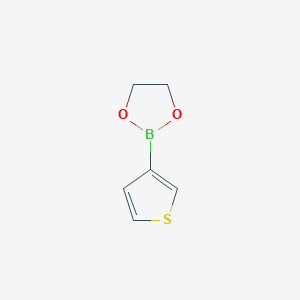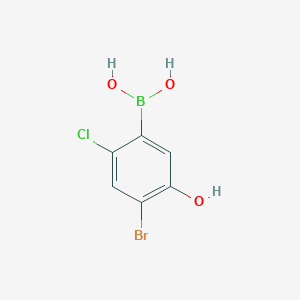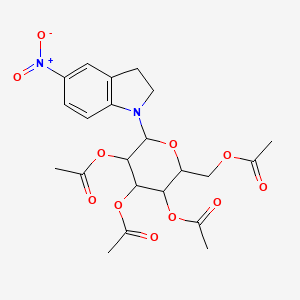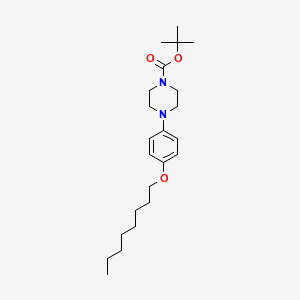
1-(4-n-Octyloxyphenyl)-4-tert-butoxycarbonylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-n-Octyloxyphenyl)-4-tert-butoxycarbonylpiperazine is an organic compound that features a piperazine ring substituted with an n-octyloxyphenyl group and a tert-butoxycarbonyl group
Méthodes De Préparation
The synthesis of 1-(4-n-Octyloxyphenyl)-4-tert-butoxycarbonylpiperazine typically involves the reaction of 1-(4-n-octyloxyphenyl)piperazine with tert-butoxycarbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Analyse Des Réactions Chimiques
1-(4-n-Octyloxyphenyl)-4-tert-butoxycarbonylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the tert-butoxycarbonyl group or other substituents on the piperazine ring.
Applications De Recherche Scientifique
1-(4-n-Octyloxyphenyl)-4-tert-butoxycarbonylpiperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and materials.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and other medical conditions.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(4-n-Octyloxyphenyl)-4-tert-butoxycarbonylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
1-(4-n-Octyloxyphenyl)-4-tert-butoxycarbonylpiperazine can be compared with other similar compounds, such as:
1-(4-n-Octyloxyphenyl)piperazine: Lacks the tert-butoxycarbonyl group, which may result in different chemical reactivity and biological activity.
1-(4-n-Butoxyphenyl)-4-tert-butoxycarbonylpiperazine: Similar structure but with a shorter alkyl chain, which can affect its solubility and interaction with biological targets.
1-(4-n-Octyloxyphenyl)-4-acetylpiperazine: Contains an acetyl group instead of a tert-butoxycarbonyl group, leading to different chemical and biological properties.
These comparisons highlight the unique features of this compound, such as its specific substituents and their impact on the compound’s overall behavior and applications.
Propriétés
Numéro CAS |
179162-41-5 |
|---|---|
Formule moléculaire |
C23H38N2O3 |
Poids moléculaire |
390.6 g/mol |
Nom IUPAC |
tert-butyl 4-(4-octoxyphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C23H38N2O3/c1-5-6-7-8-9-10-19-27-21-13-11-20(12-14-21)24-15-17-25(18-16-24)22(26)28-23(2,3)4/h11-14H,5-10,15-19H2,1-4H3 |
Clé InChI |
JSBPGDXOXSDAFB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


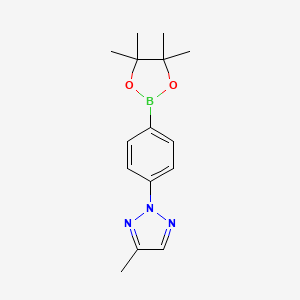
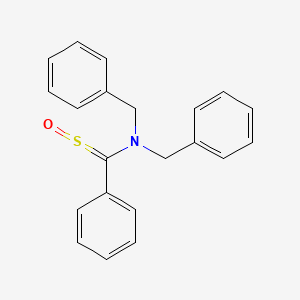
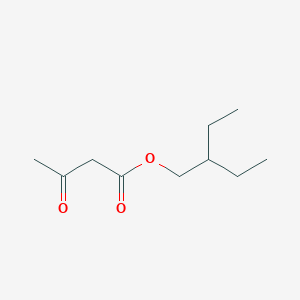

![3,3'-[Piperazine-1,4-diylbis(carbamothioylsulfanediyl)]dipropanoic acid](/img/structure/B13992620.png)

